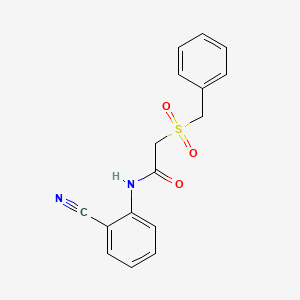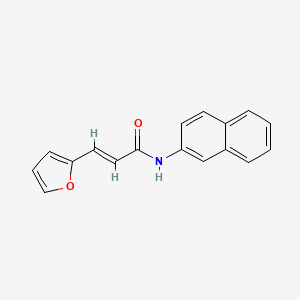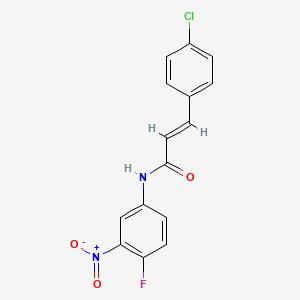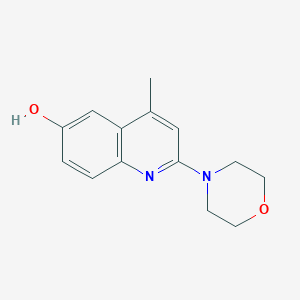
N-(2-CYANOPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-CYANOPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE: is an organic compound that belongs to the class of sulfonylacetamides. This compound is characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to a sulfonylacetamide moiety. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-CYANOPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE typically involves the reaction of 2-cyanophenylamine with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-CYANOPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation, leading to the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted sulfonylacetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-CYANOPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of quinazoline derivatives, which have significant biological activities .
Biology and Medicine: The compound is explored for its potential use in medicinal chemistry. It is involved in the synthesis of bioactive molecules that exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel compounds with enhanced properties.
Wirkmechanismus
The mechanism of action of N-(2-CYANOPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various addition reactions. The sulfonyl group can enhance the compound’s reactivity by stabilizing the transition state during chemical reactions. The overall mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
N-(2-CYANOPHENYL)CHLOROMETHANIMIDOYL CHLORIDE: This compound is used as an intermediate in the synthesis of quinazoline derivatives.
N-(2-CYANOPHENYL)-3,4-DICHLORO-1,2-THIAZOLE-5-CARBOXAMIDE: Known for its use in the synthesis of bioactive molecules.
Uniqueness: N-(2-CYANOPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE stands out due to its versatile reactivity and the presence of both cyano and sulfonyl groups. This combination allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
2-benzylsulfonyl-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c17-10-14-8-4-5-9-15(14)18-16(19)12-22(20,21)11-13-6-2-1-3-7-13/h1-9H,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBQOIAVNVTPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5851568.png)


![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)
![1-[(E)-hexan-2-ylideneamino]-3-phenylurea](/img/structure/B5851594.png)
![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
![2-(4-bromophenyl)-N-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-4-amine](/img/structure/B5851626.png)

![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
